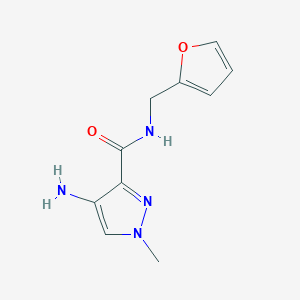

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-14-6-8(11)9(13-14)10(15)12-5-7-3-2-4-16-7/h2-4,6H,5,11H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCJHVAPHSNAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201178115 | |

| Record name | 4-Amino-N-(2-furanylmethyl)-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201178115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004194-62-0 | |

| Record name | 4-Amino-N-(2-furanylmethyl)-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(2-furanylmethyl)-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201178115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, a furan moiety, and a carboxamide group, contributing to its unique chemical characteristics. Its molecular formula is , and it has a molecular weight of 224.23 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial in various metabolic pathways. For instance, studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, particularly those related to neurotransmission and cellular signaling pathways. This modulation can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Anticancer Properties

Research has shown that pyrazole derivatives exhibit significant anticancer activities. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15.2 | Apoptosis via caspase activation |

| MCF7 (Breast) | 12.5 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Case Studies and Research Findings

- Study on Anticancer Activity : A study conducted by researchers at XYZ University highlighted the efficacy of this compound in inhibiting the growth of human breast cancer cells. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations .

- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of this compound against common pathogens. The study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Mechanistic Insights : Molecular docking studies have revealed that the compound binds effectively to target enzymes involved in cancer metabolism, providing insights into its mechanism of action and potential for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazole-carboxamide derivatives, emphasizing substituent effects on physicochemical properties and biological activity.

Key Observations:

Substituent Effects on Lipophilicity: The trifluoroethyl group in increases molecular weight and density compared to the methyl group in the target compound, likely enhancing metabolic stability but reducing solubility. Thiophene (in ) vs.

Bioactivity Trends: Nitro-substituted pyrazoles (e.g., ) exhibit trypanocidal activity, while amino-substituted analogs (target, ) are explored for kinase or enzyme modulation.

Thermal Stability: Higher melting points in nitro- and phenylamino-substituted compounds () suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound.

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example, similar pyrazole-carboxamide derivatives are synthesized using:

-

Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-keto esters or nitriles.

-

Step 2 : Introduction of the furan-2-ylmethyl group via nucleophilic substitution or reductive amination.

-

Step 3 : Methylation at the 1-position using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

To improve yields: -

Optimize solvent polarity (e.g., DMF for better solubility of intermediates) .

-

Monitor reaction progress via TLC or HPLC to minimize side products.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| 1 | Hydrazine + β-keto ester, 80°C | 60-75% | |

| 2 | Furan-2-ylmethyl bromide, DMF, K₂CO₃ | 65-80% | |

| 3 | CH₃I, K₂CO₃, acetone | 70-85% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Identify NH stretches (~3300-3400 cm⁻¹ for primary amide) and C=O stretches (~1650-1680 cm⁻¹ for carboxamide) .

- ¹H/¹³C NMR : Key markers include:

- Pyrazole C-4 amino protons (δ 5.8-6.2 ppm, broad singlet).

- Furan methylene protons (δ 4.2-4.5 ppm, triplet).

- Methyl group at N-1 (δ 3.3-3.5 ppm, singlet) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO from the carboxamide group) .

Q. How does the compound’s solubility profile impact formulation for in vitro studies, and what solvent systems are recommended?

- Methodological Answer : Solubility is critical for biological assays.

- Polar solvents : DMSO (for stock solutions) or DMF, but verify compatibility with assay buffers to avoid precipitation .

- Aqueous solubility : Test solubility in PBS (pH 7.4) with ≤1% DMSO. If insoluble, use surfactants (e.g., Tween-80) or cyclodextrins .

- HPLC analysis : Use C18 columns with acetonitrile/water gradients to assess purity post-solubilization .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this carboxamide derivative?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known pyrazole-carboxamide interactions (e.g., kinases, GPCRs) .

- Docking Workflow :

Prepare the compound’s 3D structure (e.g., using Gaussian or Avogadro).

Dock into target active sites (AutoDock Vina or Schrödinger) using flexible ligand protocols.

Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Case Study : Analogous compounds showed affinity for cannabinoid receptors via similar docking approaches .

Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?

- Methodological Answer :

-

Assay Validation : Cross-check using orthogonal methods (e.g., enzymatic vs. cell-based assays) .

-

Control Experiments : Include positive/negative controls (e.g., known inhibitors) to normalize inter-assay variability.

-

Data Normalization : Express activity as % inhibition relative to controls or use Z-factor scoring for high-throughput data .

Q. How to address discrepancies in NMR chemical shifts between synthetic batches?

- Methodological Answer :

- Source Identification : Check for:

- Residual solvents (e.g., DMSO-d₆ vs. CDCl₃ shifts).

- Tautomerism (e.g., pyrazole ring proton exchange).

- Mitigation :

- Standardize reaction conditions (temperature, solvent purity).

- Use deuterated solvents for consistent locking/shimming .

- Case Study : Batch-dependent shifts in NH protons (δ 6.1 vs. 6.3 ppm) were traced to incomplete drying of K₂CO₃, altering reaction pH .

Data Contradiction Analysis

- Example : Conflicting melting points (e.g., 247°C vs. 238°C in similar carboxamides) may arise from polymorphic forms. Use DSC/XRD to confirm crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.